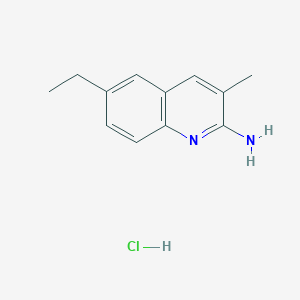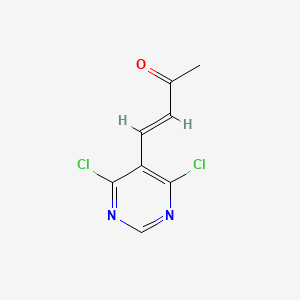![molecular formula C9H13N3O3S B12631584 N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)
N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a thiazole ring. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide typically involves the reaction of 1,3-thiazole-5-carbohydrazide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The Boc group can be selectively removed to allow for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: The use of bases like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide has several applications in scientific research:
Biology: The compound can be used in the synthesis of peptides and other biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N’-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butoxycarbonyl-L-tryptophan: Another compound featuring a Boc-protected amine, used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine methyl ester: Similar in structure and used for protecting amine groups in organic synthesis.
Uniqueness
N’-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules.
Propiedades
Fórmula molecular |
C9H13N3O3S |
|---|---|
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
tert-butyl N-(1,3-thiazole-5-carbonylamino)carbamate |
InChI |
InChI=1S/C9H13N3O3S/c1-9(2,3)15-8(14)12-11-7(13)6-4-10-5-16-6/h4-5H,1-3H3,(H,11,13)(H,12,14) |
Clave InChI |
COQIKIAPEKFJGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)C1=CN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)

![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)

![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, methyl ester](/img/structure/B12631534.png)
![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)
![1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B12631542.png)


![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)
![(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)
